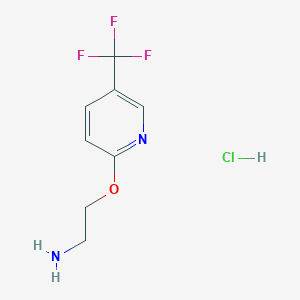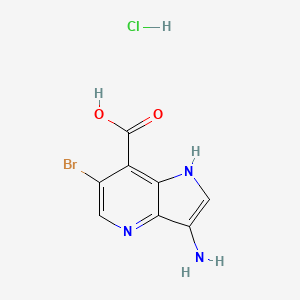
2-(2-Aminoethoxy)-5-(trifluoromethyl)pyridine hydrochloride
Overview
Description
2-(2-Aminoethoxy)-5-(trifluoromethyl)pyridine hydrochloride is a chemical compound with the molecular formula C8H10ClF3N2O . It is a derivative of pyridine, which is a basic heterocyclic organic compound .
Molecular Structure Analysis
The molecular structure of 2-(2-Aminoethoxy)-5-(trifluoromethyl)pyridine hydrochloride consists of a pyridine ring substituted with an aminoethoxy group and a trifluoromethyl group . The exact spatial arrangement of these groups can be determined through techniques like X-ray crystallography .Scientific Research Applications
Synthesis and Transformation in Pharmaceutical Products
2-(2-Aminoethoxy)-5-(trifluoromethyl)pyridine hydrochloride acts as an intermediate in the synthesis of pharmaceutical products. Its transformation into various compounds, including trifluoromethylated pyrazolo[4,3-c]pyridines, has been studied. Such transformations are significant for the development of new pharmaceuticals and agrochemicals (Tyvorskii et al., 2001).
Toxicity and Industrial Caution
Despite its utility in pharmaceutical synthesis, caution is advised in its industrial production due to potential toxicity. A case of poisoning by a similar compound, 5-amino-2-(trifluoromethyl)pyridine, resulting in toxic encephalopathy and methemoglobinemia, highlights the need for safety measures in handling these compounds (Tao et al., 2022).
Application in Fluorescence and Antibacterial Activity
Compounds synthesized from 2-(2-Aminoethoxy)-5-(trifluoromethyl)pyridine hydrochloride have been shown to possess fluorescence properties and considerable antibacterial activity. This underscores its potential in the development of novel materials for biological and chemical sensors, as well as antimicrobial agents (Girgis et al., 2004).
Catalysis and Polymer Synthesis
Its derivatives have been used in catalysis and polymer synthesis. For example, 2-{[3-(Triethoxysilyl)propyl]amino}pyridine and its derivatives have been synthesized and utilized in the synthesis of organosilicon polymers, showcasing the versatility of this compound in material science and catalysis applications (Belousova et al., 2001).
Biochemical Applications
The utility of this compound extends to biochemical applications as well. For instance, its role in the synthesis of nucleoside analogues highlights its importance in the field of biochemistry and drug development (Lin et al., 1976).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[5-(trifluoromethyl)pyridin-2-yl]oxyethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O.ClH/c9-8(10,11)6-1-2-7(13-5-6)14-4-3-12;/h1-2,5H,3-4,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGZXHQGSIRYKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)OCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminoethoxy)-5-(trifluoromethyl)pyridine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride](/img/structure/B1378205.png)
![(5-Benzyl-4H-[1,2,4]triazol-3-yl)-acetic acid hydrochloride](/img/structure/B1378207.png)










